Synthetic Route Efficiency: Role as Key Intermediate for Prulifloxacin (NM441) with Established Multistep Yield
The target compound serves as the direct precursor to ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, the essential intermediate in the commercial synthesis of prulifloxacin (NM441) [1]. In contrast, alternative intermediates such as 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid require additional halogen-exchange or protection steps to achieve comparable downstream reactivity, adding 1–2 synthetic steps and reducing overall yield by approximately 15–25% based on reported route comparisons [2].
| Evidence Dimension | Synthetic step count to active pharmaceutical ingredient (API) |
|---|---|
| Target Compound Data | 3 synthetic steps from 6,7-difluoro acid to prulifloxacin core |
| Comparator Or Baseline | 7-chloro-6-fluoro analog: 4–5 steps due to lower SNAr reactivity |
| Quantified Difference | 1–2 fewer synthetic steps; estimated 15–25% higher overall yield |
| Conditions | Synthesis of prulifloxacin (NM441) via thiazetoquinoline route |
Why This Matters
Fewer synthetic steps directly correlate with lower cost of goods, reduced waste, and higher throughput in process chemistry, making the 6,7-difluoro intermediate the economically preferred choice for scale‑up.
- [1] Matsuoka, M., Segawa, J., Makita, Y., Ohmachi, S., Kashima, T., Nakamura, K., Hattori, M., Kitano, M., & Kise, M. (1997). Studies on pyridonecarboxylic acids. V. A practical synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the new tricyclic quinolone, prulifloxacin (NM441) and versatile new syntheses of the 2-thioquinoline skeleton. Journal of Heterocyclic Chemistry, 34(6), 1773–1779. View Source
- [2] Sheu, J. Y., et al. (1998). Synthesis and antibacterial activity of 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,8-difluoro analogs. Journal of Heterocyclic Chemistry, 35(4), 955–964. View Source
